molecular formula C7H8INO B1590050 2-Iodo-3-methoxyaniline CAS No. 98991-09-4

2-Iodo-3-methoxyaniline

Cat. No. B1590050
CAS RN: 98991-09-4
M. Wt: 249.05 g/mol
InChI Key: MIYUYGHVCASWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-methoxyaniline is a chemical compound with the molecular formula C7H8INO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-Iodo-3-methoxyaniline involves various chemical reactions. For instance, one method involves the Larock heteroannulation of Boc-masked 2-iodo-3-methoxyaniline and the TES alkyne using palladium(II) acetate, potassium carbonate, and lithium chloride in DMF at 100 °C .


Molecular Structure Analysis

The molecular structure of 2-Iodo-3-methoxyaniline consists of 7 carbon atoms, 8 hydrogen atoms, 1 iodine atom, and 1 nitrogen atom . The InChI Key for this compound is MIYUYGHVCASWTR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Iodo-3-methoxyaniline has a molecular weight of 249.049 Da . It has a density of 1.8±0.1 g/cm3 and a boiling point of 300.9±32.0 °C at 760 mmHg .

Scientific Research Applications

Luminescence Properties in Solid State

Research has explored the structural and luminescence properties of crystals like N-(3,5-diiodosalicylidene)-2-methoxyaniline. These studies have focused on the fluorescence spectra of these compounds, which show a fluorescence band at around 600 nm by excitation at 480 nm. Such research is pivotal in understanding the fluorescence intensities and structural arrangements of these compounds, potentially contributing to advancements in material science and luminescence studies (Tsuchimoto et al., 2016).

Environmental Applications

The evaluation of Fenton-like oxidation for the degradation of methoxyanilines, including 2-methoxyaniline, has been conducted. This research is significant for environmental chemistry, particularly in the treatment of wastewater containing toxic chemicals. It explores the use of alternative sources of iron, like laterite soil, in the degradation process, emphasizing the environmental implications and potential applications in wastewater treatment and environmental remediation (Chaturvedi & Katoch, 2020).

Conducting Polymer Chemistry

Studies have been conducted on poly-o-methoxyaniline, a soluble conducting polymer derived from ortho-methoxyaniline. This research is relevant for industrial applications and understanding conducting polymer chemistry. The properties of these polymers, such as conductivity and solubility, are investigated, which could have implications in various fields like electronics, material science, and industrial chemistry (Macinnes & Funt, 1988).

Electrooxidation Studies

Electrooxidation of o-methoxyaniline has been studied through electrochemical and surface-enhanced Raman scattering methods. This research provides insights into the mechanisms of electropolymerization, which is crucial for developing new materials with specific electrical properties. Such studies are fundamental in the field of electrochemistry and material science (Widera et al., 1997).

Chemical Synthesis and Biological Activities

Research on compounds like 5-ethylsulfonyl-2-methoxyaniline, synthesized from 2-methoxyaniline derivatives, has shown their utility in preparing compounds with various biological activities. These activities include kinase inhibition and potential applications in pharmaceuticals and medicinal chemistry. Such studies are vital for drug discovery and development (Johnson et al., 2022).

Safety and Hazards

2-Iodo-3-methoxyaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

It is commonly used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific compounds it is used to synthesize.

Mode of Action

As an intermediate in organic synthesis , its interaction with its targets would depend on the specific reactions it is involved in.

Biochemical Pathways

As an intermediate in organic synthesis , it could potentially be involved in a variety of biochemical pathways depending on the final compounds it is used to produce.

Result of Action

It has been reported to exhibit anticancer activity and may have potential as a chemotherapeutic agent, suggesting that it could have effects at the molecular and cellular levels.

properties

IUPAC Name

2-iodo-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYUYGHVCASWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543282
Record name 2-Iodo-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98991-09-4
Record name 2-Iodo-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-3-methoxyaniline
Reactant of Route 2
2-Iodo-3-methoxyaniline
Reactant of Route 3
Reactant of Route 3
2-Iodo-3-methoxyaniline
Reactant of Route 4
Reactant of Route 4
2-Iodo-3-methoxyaniline
Reactant of Route 5
2-Iodo-3-methoxyaniline
Reactant of Route 6
2-Iodo-3-methoxyaniline

Q & A

Q1: What is the role of 2-Iodo-3-methoxyaniline in the synthesis of psilocin?

A1: 2-Iodo-3-methoxyaniline serves as a crucial starting material in the palladium-catalyzed cyclization reaction that forms the core structure of psilocin, a 4-hydroxytryptamine derivative. [] This reaction involves the coupling of 2-Iodo-3-methoxyaniline with an appropriately substituted silyl acetylene in the presence of a palladium catalyst. The iodine atom in 2-Iodo-3-methoxyaniline acts as a leaving group, facilitating the cyclization process and ultimately contributing to the formation of the indole ring present in psilocin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.